2',5,7-Trihydroxy-8-methoxyflavanone
Overview
Description
2’,5,7-Trihydroxy-8-methoxyflavanone: is a flavonoid compound with the molecular formula C16H14O6 and a molecular weight of 302.3 g/mol . It is known for its presence in the roots of the plant Scutellaria baicalensis . This compound is characterized by its three hydroxyl groups and one methoxy group attached to the flavanone backbone, contributing to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
It is known that flavonoids, the class of compounds to which it belongs, often interact with a variety of cellular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
It has been reported to have cytotoxic activity , suggesting that it may interact with cellular targets in a way that leads to cell death
Biochemical Pathways
Given its cytotoxic activity , it may be inferred that it impacts pathways related to cell survival and death.
Pharmacokinetics
It is soluble in various organic solvents, suggesting it may have good bioavailability .
Result of Action
Its reported cytotoxic activity suggests that it may induce cell death .
Action Environment
Like other flavonoids, its activity may be influenced by factors such as ph, temperature, and the presence of other molecules .
Biochemical Analysis
Cellular Effects
2’,5,7-Trihydroxy-8-methoxyflavanone has been reported to exhibit neuroprotective effects in vitro and in vivo . It has been shown to decrease dopamine-induced toxicity and attenuate the redox imbalance in PC12 cells .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Dosage Effects in Animal Models
In animal models, long-term intraperitoneal injection of 2’,5,7-Trihydroxy-8-methoxyflavanone (4 or 8 mg/kg/day) for 2 weeks significantly improved the behavioral performance of d-galactose treated mice in a Morris water maze test .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5,7-Trihydroxy-8-methoxyflavanone typically involves the following steps:
Starting Materials: The synthesis begins with appropriate phenolic precursors.
Methoxylation: Introduction of the methoxy group at the 8-position is achieved using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of 2’,5,7-Trihydroxy-8-methoxyflavanone may involve extraction from natural sources such as Scutellaria baicalensis followed by purification processes. Alternatively, large-scale chemical synthesis can be employed using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2’,5,7-Trihydroxy-8-methoxyflavanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group in the flavanone structure can yield dihydroflavanones.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavanones.
Substitution: Various substituted flavanones depending on the electrophile used.
Scientific Research Applications
2’,5,7-Trihydroxy-8-methoxyflavanone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its antioxidant properties and ability to scavenge free radicals.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
2’,5,7-Trihydroxy-8-methoxyflavanone can be compared with other similar flavonoid compounds:
5,7,4’-Trihydroxy-8-methylflavanone: Similar structure but with a methyl group instead of a methoxy group at the 8-position.
2’,5,7-Trihydroxy-8-methoxyflavone: Similar structure but with a flavone backbone instead of a flavanone.
The uniqueness of 2’,5,7-Trihydroxy-8-methoxyflavanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-15-12(20)6-10(18)14-11(19)7-13(22-16(14)15)8-4-2-3-5-9(8)17/h2-6,13,17-18,20H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBNKMKLIWQQRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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